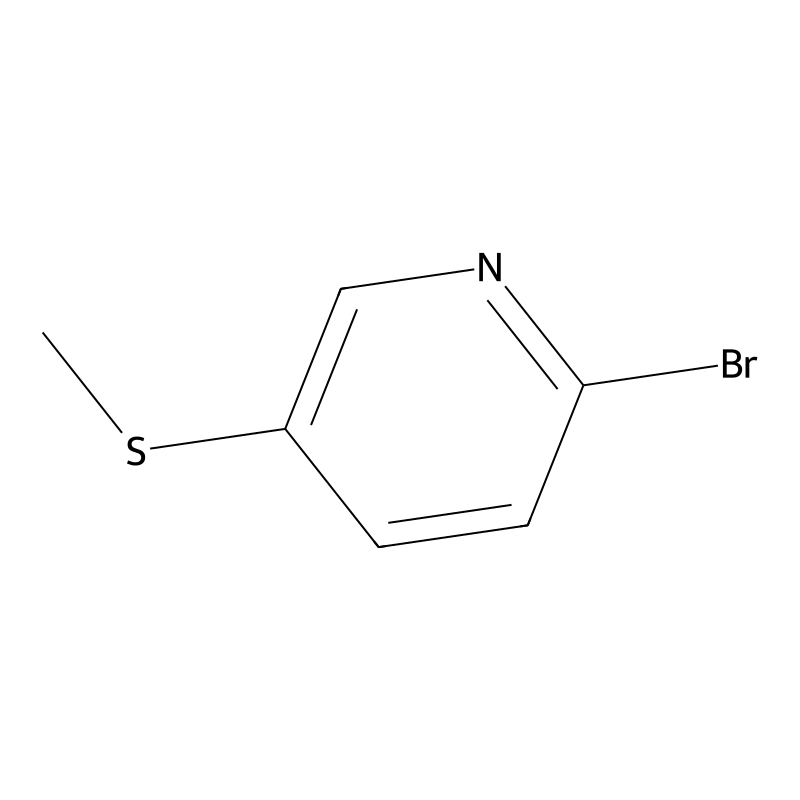

2-Bromo-5-(methylthio)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-methoxypyridine

: This compound is used as a ligand for central nicotinic acetylcholine receptor . It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors . Additionally, it’s a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

2-Bromo-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C₆H₆BrNS. It features a pyridine ring substituted with a bromine atom and a methylthio group. This compound is characterized by its unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which enhances its utility in synthetic applications.

While specific biological activities of 2-Bromo-5-(methylthio)pyridine are not extensively documented, compounds of similar structure often exhibit significant biological properties. They may serve as intermediates in the synthesis of biologically active molecules, potentially targeting specific enzymes or receptors. The compound's ability to interact with biological systems makes it a candidate for further medicinal chemistry research .

The synthesis of 2-Bromo-5-(methylthio)pyridine typically involves:

- Halogenation: Bromination of 5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions.

- Reaction Conditions: The reaction is usually conducted in inert solvents like dichloromethane at low temperatures to minimize side reactions.

- Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precision control over reaction parameters .

2-Bromo-5-(methylthio)pyridine has various applications:

- Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are used in the manufacture of dyes and pigments.

- Research: The compound is utilized in the development of new chemical entities and potentially in drug discovery efforts targeting specific biological pathways.

Several compounds share structural similarities with 2-Bromo-5-(methylthio)pyridine, including:

| Compound Name | Unique Features |

|---|---|

| 2-Bromo-5-fluoro-3-methylpyridine | Contains fluorine; exhibits different reactivity. |

| 2-Bromo-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group; enhances lipophilicity. |

| 3-Bromo-5-fluoro-2-(methylthio)pyridine | Different substitution pattern; potential for varied reactivity. |

The uniqueness of 2-Bromo-5-(methylthio)pyridine lies in its combination of bromine and methylthio groups on the pyridine ring, which imparts distinct chemical properties that are advantageous for specific synthetic pathways .